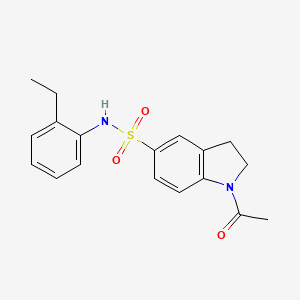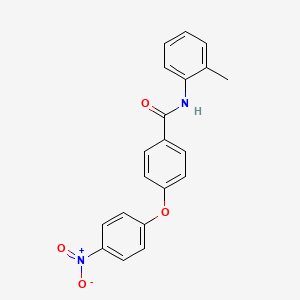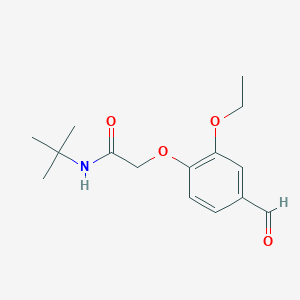
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile
Descripción general
Descripción
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile, also known as MOB-015, is a novel antifungal compound that has been developed for the treatment of fungal infections. MOB-015 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of onychomycosis, a common fungal infection of the nails.
Mecanismo De Acción
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This results in the disruption of the cell membrane and ultimately leads to fungal cell death. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has also been shown to have activity against biofilms, which are a common cause of persistent fungal infections.
Biochemical and Physiological Effects
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been shown to have minimal effects on human cells, indicating a high degree of selectivity for fungal cells. In animal studies, 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been well tolerated and has shown no significant adverse effects. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile is metabolized in the liver and excreted primarily in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile is its broad-spectrum activity against a range of fungal species. This makes it a potentially useful tool for studying fungal infections in the lab. However, the complex synthesis process and high cost of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile research. One area of interest is the development of combination therapies that include 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile and other antifungal agents. Another area of interest is the use of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile for the treatment of other fungal infections, such as candidiasis and aspergillosis. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile in humans.
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has been extensively studied for its antifungal properties. In vitro studies have shown that 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has broad-spectrum activity against a range of fungal species, including those that are resistant to current antifungal therapies. 4-(4-morpholinyl)-3-oxo-2-phenylbutanenitrile has also been shown to have low toxicity and high selectivity for fungal cells, making it an attractive candidate for clinical development.
Propiedades
IUPAC Name |
4-morpholin-4-yl-3-oxo-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-13(12-4-2-1-3-5-12)14(17)11-16-6-8-18-9-7-16/h1-5,13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMCPTWWXPCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-benzyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4388143.png)

![N-[4-(acetylamino)phenyl]-5-(3-chloro-4-fluorophenyl)-2-furamide](/img/structure/B4388153.png)
![(1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4388168.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4388175.png)
![2-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4388199.png)
![3-[(4-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4388207.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide](/img/structure/B4388217.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4388229.png)
![N-1,3-benzodioxol-5-yl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4388239.png)
![ethyl 2-{[2-(ethylthio)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388243.png)